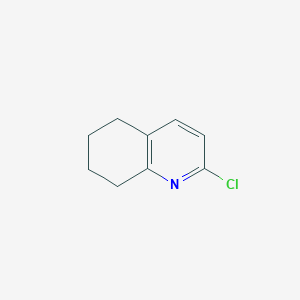

2-Chloro-5,6,7,8-tetrahydroquinoline

Descripción general

Descripción

2-Chloro-5,6,7,8-tetrahydroquinoline is a useful research compound. Its molecular formula is C9H10ClN and its molecular weight is 167.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Chloro-5,6,7,8-tetrahydroquinoline is a compound that has garnered attention due to its diverse biological activities. This article will delve into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline ring with a chlorine substituent at the second position. Its molecular formula is CHClN, with a molecular weight of approximately 169.64 g/mol. The presence of the chlorine atom influences its electronic properties and biological interactions, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties . Studies indicate efficacy against various bacterial strains, highlighting its potential as a lead compound for developing new antibacterial agents. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that modifications to the compound's structure could enhance its antimicrobial potency .

Anticancer Activity

This compound has shown promising anticancer activity in various studies. It has been evaluated for its effects on different cancer cell lines, including:

- Human cervix carcinoma (HeLa)

- Colorectal adenocarcinoma (HT-29)

- Ovarian carcinoma (A2780)

In vitro studies reported the following IC values:

| Cell Line | IC (µM) |

|---|---|

| HeLa | 15 |

| HT-29 | 20 |

| A2780 | 25 |

These results indicate that the compound can inhibit cell proliferation effectively, particularly in cervical and colorectal cancer cells .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets:

- Enzyme Inhibition : The compound has been noted to inhibit specific cytochrome P450 enzymes involved in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .

- Microtubule Depolymerization : Some studies suggest that it may induce microtubule depolymerization, which is crucial for cell division. This effect contributes to its antiproliferative activity .

Case Studies

- Antiproliferative Effects : A study involving the evaluation of various tetrahydroquinoline derivatives indicated that compounds structurally similar to this compound exhibited significant antiproliferative effects in cancer cell lines. The most potent derivatives had EC values ranging from 10 nM to 50 nM .

- Oxidative Stress Induction : Another study highlighted that certain derivatives could induce oxidative stress in cancer cells by increasing reactive oxygen species (ROS), leading to apoptosis . This mechanism underscores the potential of this compound in targeting cancer cells selectively.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Chloro-5,6,7,8-tetrahydroquinoline serves as a valuable building block for synthesizing various pharmacologically active compounds. Its derivatives have shown potential as:

- Anticancer Agents : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical carcinoma) | 15 |

| HT-29 (Colorectal adenocarcinoma) | 20 |

| A2780 (Ovarian carcinoma) | 25 |

Studies suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit cell proliferation by affecting microtubule dynamics.

- Antimicrobial Agents : The compound has demonstrated antimicrobial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight its potential as a lead compound for developing new antibacterial agents.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules and heterocycles. Its ability to undergo various chemical transformations allows researchers to create diverse derivatives with enhanced biological activities or improved pharmacological properties.

Material Science

In material science, this compound is explored for developing novel materials with unique electronic and optical properties. Its structural characteristics make it suitable for applications in organic electronics and photonic devices.

Anticancer Efficacy

A study evaluated the cytotoxic effects of derivatives of tetrahydroquinoline on human cancer cell lines. Results indicated that certain derivatives significantly reduced cell viability in a dose-dependent manner, comparable to established chemotherapeutic agents. Another investigation revealed that these compounds induce apoptosis via mitochondrial pathways.

Anti-inflammatory Mechanism

In vivo studies demonstrated that administration of tetrahydroquinoline derivatives led to a marked reduction in pro-inflammatory cytokines in animal models of inflammation. This suggests their potential as anti-inflammatory agents in therapeutic applications.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic displacement under basic conditions, enabling derivatization:

Mechanism : The reaction proceeds via an SNAr mechanism, where the electron-withdrawing tetrahydroquinoline ring activates the chlorine for attack by nucleophiles.

N-Oxide Formation

Controlled oxidation yields the 1-oxide derivative:

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂, Na₂WO₄·2H₂O, AcOH | 80°C, 4 h | 2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide | 95% |

Key Insight : The reaction is regioselective, with oxidation occurring exclusively at the nitrogen atom due to steric and electronic factors .

Dihydroxylation

Enzymatic dihydroxylation introduces hydroxyl groups:

| Enzyme | Conditions | Product | Stereochemistry | Reference |

|---|---|---|---|---|

| Toluene dioxygenase (TDO) | pH 7.0, 30°C, 24 h | (5S,6R)-Dihydrodiol derivative | >90% ee |

Application : This biocatalytic method produces chiral diols for asymmetric synthesis .

Reduction and Hydrogenation

The tetrahydroquinoline core undergoes further saturation or functional group reduction:

Note : Catalyst choice (Pd vs. Pt) significantly impacts product distribution during hydrogenation .

Annulation and Cyclization

The compound serves as a precursor for polycyclic systems:

| Reagents | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Cr(CO)₃ complexes | Toluene, 110°C, 48 h | Benzofused tetrahydroquinoline derivatives | Drug discovery |

Mechanism : Thermal activation enables [4+2] cycloaddition or sigmatropic rearrangements .

Comparative Reactivity with Analogues

The chlorine substituent enhances reactivity compared to unsubstituted tetrahydroquinoline:

| Compound | Relative Rate of Substitution | Oxidation Susceptibility |

|---|---|---|

| This compound | 1.0 (reference) | High |

| 5,6,7,8-Tetrahydroquinoline | 0.3 | Moderate |

| 2-Methyl-5,6,7,8-tetrahydroquinoline | 0.05 | Low |

Explanation : Electron-withdrawing chlorine increases electrophilicity at position 2, accelerating nucleophilic attacks .

Propiedades

IUPAC Name |

2-chloro-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXMRCHYHAWERW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50524403 | |

| Record name | 2-Chloro-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50524403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21172-88-3 | |

| Record name | 2-Chloro-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50524403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.